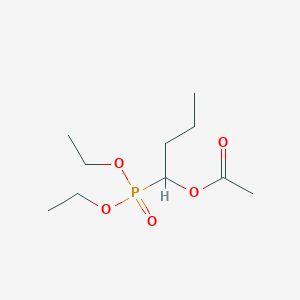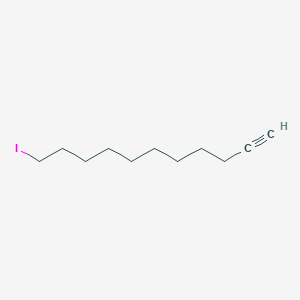
11-Iodo-1-undecyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Iodo-1-undecyne is an organic compound with the molecular formula C11H19I. It is a terminal alkyne, characterized by the presence of an iodine atom attached to the terminal carbon of an undecyne chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-Iodo-1-undecyne typically involves the conversion of carbonyl compounds to alkynes via a one-carbon homologation process. One common method is the Corey-Fuchs procedure, which involves the transformation of aldehydes to acetylenes through a two-step process. The first step is the conversion of the aldehyde to a dibromoolefin, followed by the elimination of hydrogen bromide to form the alkyne .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
11-Iodo-1-undecyne undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The alkyne group can be oxidized to form carbonyl compounds.
Reduction Reactions: The alkyne can be reduced to form alkanes or alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted alkynes.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include alkanes or alkenes.
Applications De Recherche Scientifique
11-Iodo-1-undecyne has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It is used in the synthesis of bioactive molecules and as a probe in biochemical studies.
Mécanisme D'action
The mechanism of action of 11-Iodo-1-undecyne involves its reactivity as a terminal alkyne. The triple bond in the alkyne can participate in various chemical reactions, such as cycloaddition and coupling reactions, to form complex molecular structures. The iodine atom can also act as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Undecyne: A terminal alkyne with a similar structure but without the iodine atom.
1-Iodo-2-undecyne: An alkyne with the iodine atom attached to the second carbon instead of the terminal carbon.
Uniqueness
11-Iodo-1-undecyne is unique due to the presence of the iodine atom at the terminal position, which enhances its reactivity in substitution reactions.
Propriétés
Numéro CAS |
2468-57-7 |
|---|---|
Formule moléculaire |
C11H19I |
Poids moléculaire |
278.17 g/mol |
Nom IUPAC |
11-iodoundec-1-yne |
InChI |
InChI=1S/C11H19I/c1-2-3-4-5-6-7-8-9-10-11-12/h1H,3-11H2 |
Clé InChI |
COWWYFOFCMTKHQ-UHFFFAOYSA-N |
SMILES canonique |
C#CCCCCCCCCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-Indeno[1,2-c]pyridazine](/img/structure/B14010371.png)
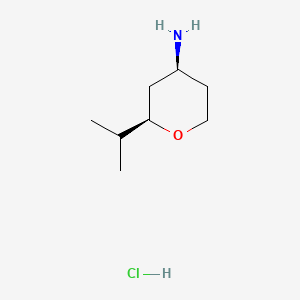
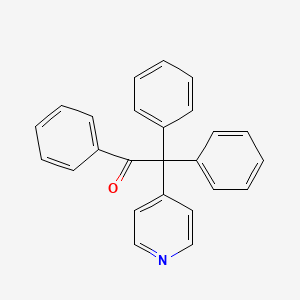
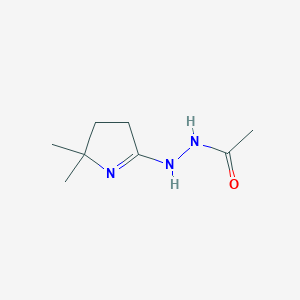
![4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14010388.png)
![3,5-dibromo-N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide](/img/structure/B14010395.png)
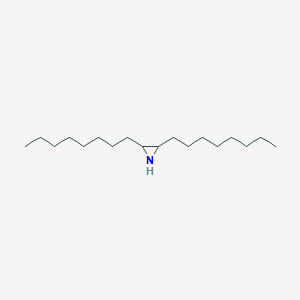
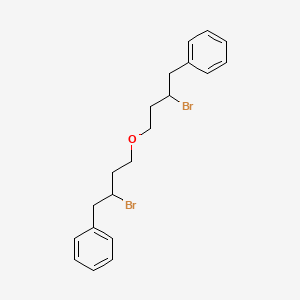
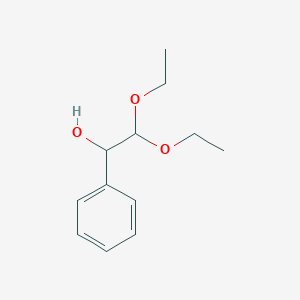
![diethyl 2-acetamido-2-[(7-amino-1H-indol-3-yl)methyl]propanedioate](/img/structure/B14010422.png)
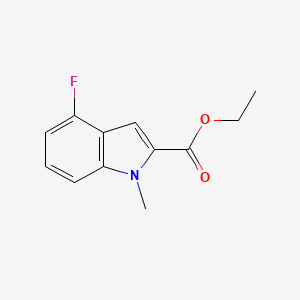
![[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1S,5R)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate;chloride](/img/structure/B14010433.png)
![3-[[(5-tert-Butyl-2-hydroxy[1,1'-biphenyl]-3-yl)methyl](methyl)amino]propanenitrile](/img/structure/B14010439.png)
